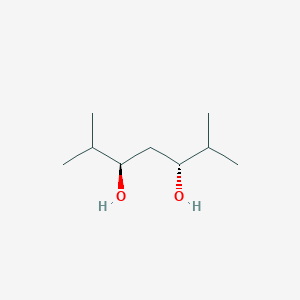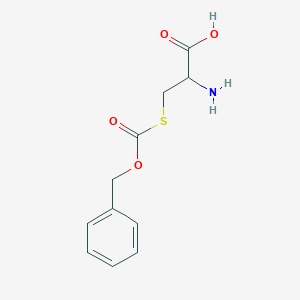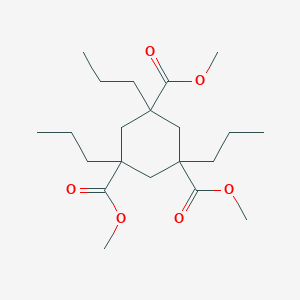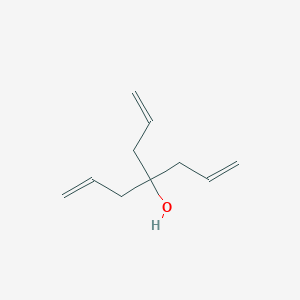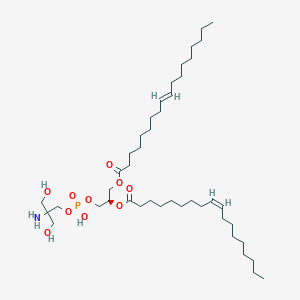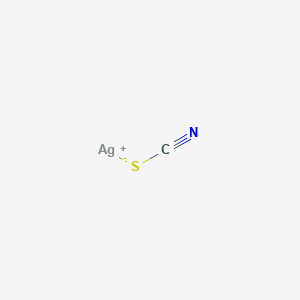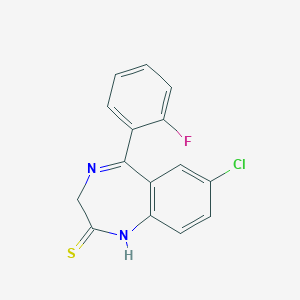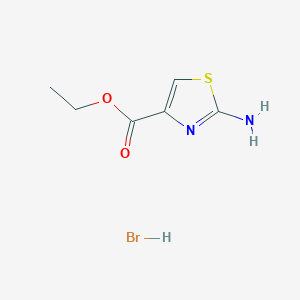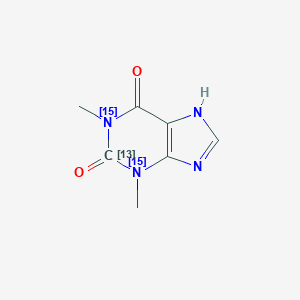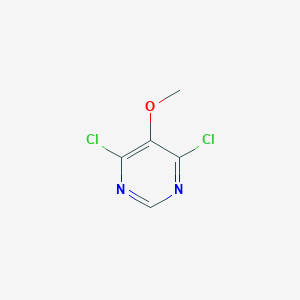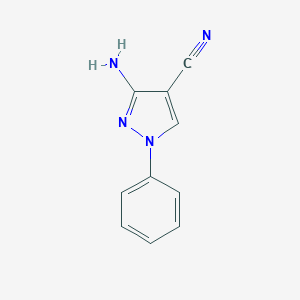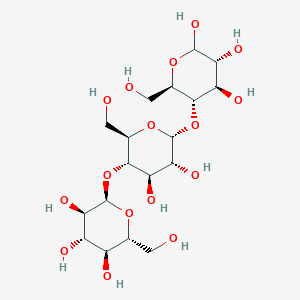
3-Fluoro-2-formylpyridine
Übersicht
Beschreibung
3-Fluoro-2-formylpyridine is a fluorinated pyridine derivative characterized by the presence of a formyl group at the second position and a fluorine atom at the third position on the pyridine ring. This structure is a key intermediate in the synthesis of various fluoropyridines, which are important in medicinal chemistry and material science due to their unique chemical properties and biological activities.
Synthesis Analysis
The synthesis of fluoropyridines can be achieved through various methods. One efficient method for the synthesis of fluoropyridines involves the fluorodenitration reaction mediated by tetrabutylammonium fluoride (TBAF) under mild conditions, which is general for 2- or 4-nitro-substituted pyridines . Another approach for the synthesis of 3-fluoropyridines is the photoredox coupling of α,α-difluoro-β-iodoketones with silyl enol ethers catalyzed by fac-Ir(ppy)3 under blue LED irradiation . Additionally, the synthesis of N-fluoropyridinium salts provides stable compounds that can be used as intermediates for further chemical transformations .
Molecular Structure Analysis
The molecular structure of 3-fluoro-2-formylpyridine and related compounds can be determined using NMR measurements and X-ray diffraction analysis. For instance, the regioselectivity of the reactions leading to the synthesis of functional fluorophores can be confirmed through these techniques . The solid-state structure of related compounds, such as a fluorescent terpyridyl-diphenylacetylene hybrid fluorophore, shows a trans arrangement of pyridine nitrogen atoms along the interannular bond in the terpyridine domain .
Chemical Reactions Analysis
3-Fluoro-2-formylpyridine can undergo various chemical reactions due to the presence of the formyl and fluorine groups. For example, the formyl group can participate in cyclocondensation reactions, while the fluorine atom can be involved in fluorodenitration reactions . The compound can also be used as a strategic intermediate for the preparation of novel functional fluorophores .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-fluoro-2-formylpyridine derivatives are influenced by the substituents on the pyridine ring. For example, pyrazolo[1,5-a]pyrimidines exhibit large Stokes shifts and strong fluorescence intensity in certain derivatives due to greater intramolecular charge transfer (ICT) . The photophysical properties of these compounds can be investigated to determine their potential applications as fluorescent probes .
Relevant Case Studies
Case studies involving 3-fluoro-2-formylpyridine derivatives demonstrate their utility in various applications. For instance, pyridonecarboxylic acids with a fluoropyridine moiety have shown significant antibacterial activity, with some compounds being more active than existing antibacterial agents . Additionally, the synthesis of N-fluoropyridinium salts has expanded the scope of stable fluorinated compounds available for chemical synthesis and potential applications in medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
Medical Imaging Techniques
3-Fluoro-2-formylpyridine derivatives, specifically fluorine-18 labelled fluoropyridines, are significant in medical imaging, particularly in Positron Emission Tomography (PET). These compounds, through their ability to introduce fluorine-18 into specific positions on the pyridine ring, enhance the stability and potential of radiotracers used in PET imaging, overcoming previous limitations associated with in vivo lability (Carroll, Nairne, & Woodcraft, 2007).
Synthesis of Cognitive Enhancers
The functionalization of fluoro-methylpyridines, like 2-Fluoro-4-methylpyridine, has been leveraged for the synthesis of cognition-enhancing drugs. These processes involve multiple steps like chlorination, hydrolysis, and methanesulfonylation to produce novel alkylating agents, subsequently used for the synthesis of cognition enhancers (Pesti et al., 2000).
Chemical Synthesis and Reactions
3-Fluoropyridine derivatives have been studied for their reactivity in chemical syntheses. For example, deprotonation reactions using lithium magnesates have been explored, leading to various chemical transformations and cross-coupling reactions, demonstrating the versatility of fluoro aromatics in synthetic chemistry (Awad et al., 2004).
Antineoplastic Activity
Studies have investigated the antineoplastic activity of arylsulfonylhydrazones of 2-formylpyridine N-oxide, showing that structural modifications in these compounds can retain their marked antitumor activity. This highlights the potential of 3-Fluoro-2-formylpyridine derivatives in cancer research and treatment (Agrawal & Sartorelli, 1978).
Crystallography and Molecular Interactions
In crystallography, the study of compounds like 3-Fluoro-N-(3-fluorobenzoyl)-N-(2-pyridyl)benzamide provides insights into molecular interactions and structural properties, such as the presence of C—H⋯O and C—H⋯π(arene) interactions, which are crucial in understanding molecular structures and interactions (Gallagher, Donnelly, & Lough, 2008).
Metallation of π-Deficient Heteroaromatic Compounds
Metallation studies of π-deficient heterocyclic compounds, including 3-fluoropyridine, show the importance of solvent, temperature, and reaction time in determining the reaction outcomes. Such studies provide essential insights into the reactivity and regioselectivity of fluoroaromatic compounds (Marsais & Quéguiner, 1983).
Zukünftige Richtungen
Fluorinated pyridines, including 3-Fluoro-2-formylpyridine, have potential applications in various fields due to their unique properties . They are used in the synthesis of pharmaceuticals, agrochemicals, and other bioactive molecules . The development of efficient synthetic methods for these compounds is an active area of research .
Eigenschaften
IUPAC Name |
3-fluoropyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO/c7-5-2-1-3-8-6(5)4-9/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZIMPUNGBUYCSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20462888 | |
| Record name | 3-fluoro-2-formylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20462888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-2-formylpyridine | |
CAS RN |
31224-43-8 | |
| Record name | 3-fluoro-2-formylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20462888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluoro-2-pyridinecarboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B156053.png)
![Pyrimido[4,5-C]pyridazin-5(1H)-one](/img/structure/B156054.png)
